molecular formula C12H14ClFO3 B12641488 Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate CAS No. 1443354-53-7

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate

Cat. No.: B12641488
CAS No.: 1443354-53-7
M. Wt: 260.69 g/mol
InChI Key: LLZBBVZITKVAGQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₄ClFO₃ It is a derivative of butanoic acid, where the butanoate group is esterified with an ethyl group and substituted with a phenoxy group that contains chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate typically involves the esterification of 4-(3-chloro-2-fluoro-phenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation: Formation of 4-(3-chloro-2-fluoro-phenoxy)butanoic acid.

    Reduction: Formation of 4-(3-chloro-2-fluoro-phenoxy)butanol.

Scientific Research Applications

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate
  • Ethyl 4-(3-chloro-2-methyl-phenoxy)butanoate
  • Ethyl 4-(3-bromo-2-fluoro-phenoxy)butanoate

Uniqueness

Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in terms of selectivity and potency in various applications.

Properties

CAS No.

1443354-53-7

Molecular Formula

C12H14ClFO3

Molecular Weight

260.69 g/mol

IUPAC Name

ethyl 4-(3-chloro-2-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14ClFO3/c1-2-16-11(15)7-4-8-17-10-6-3-5-9(13)12(10)14/h3,5-6H,2,4,7-8H2,1H3

InChI Key

LLZBBVZITKVAGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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